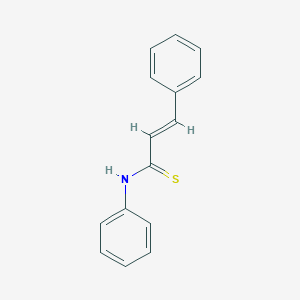
N,3-diphenyl-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-diphenyl-2-propenethioamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPTA is a thioamide derivative of chalcone, which is a natural compound found in various plant species. DPTA has been synthesized using different methods, including the Claisen-Schmidt condensation, and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N,3-diphenyl-2-propenethioamide is not fully understood. However, studies have suggested that N,3-diphenyl-2-propenethioamide exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. N,3-diphenyl-2-propenethioamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N,3-diphenyl-2-propenethioamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. N,3-diphenyl-2-propenethioamide has been shown to reduce oxidative stress and inflammation in various organs, including the brain, liver, and kidney. N,3-diphenyl-2-propenethioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, N,3-diphenyl-2-propenethioamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N,3-diphenyl-2-propenethioamide has several advantages for lab experiments, including its low toxicity and high solubility in water. N,3-diphenyl-2-propenethioamide is also relatively easy to synthesize, making it readily available for research purposes. However, N,3-diphenyl-2-propenethioamide has some limitations, including its instability in acidic conditions and its potential to form dimers or oligomers, which can affect its biological activity.
Orientations Futures
There are several future directions for N,3-diphenyl-2-propenethioamide research. One potential direction is to investigate the potential of N,3-diphenyl-2-propenethioamide as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to investigate the structure-activity relationship of N,3-diphenyl-2-propenethioamide and its derivatives to identify compounds with improved biological activity. Furthermore, the development of novel synthetic methods for N,3-diphenyl-2-propenethioamide and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
N,3-diphenyl-2-propenethioamide can be synthesized using different methods, including the Claisen-Schmidt condensation. This method involves the reaction of benzaldehyde and acetophenone in the presence of a base catalyst to form chalcone. The chalcone is then reacted with thioacetamide in the presence of a base catalyst to form N,3-diphenyl-2-propenethioamide. Other methods of synthesizing N,3-diphenyl-2-propenethioamide include the reaction of benzaldehyde and thiourea in the presence of a base catalyst.
Applications De Recherche Scientifique
N,3-diphenyl-2-propenethioamide has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. N,3-diphenyl-2-propenethioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,3-diphenyl-2-propenethioamide has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N,3-diphenyl-2-propenethioamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Propriétés
Nom du produit |
N,3-diphenyl-2-propenethioamide |
|---|---|
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
(E)-N,3-diphenylprop-2-enethioamide |
InChI |
InChI=1S/C15H13NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+ |
Clé InChI |
AOHWPONOODGCAY-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=S)NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



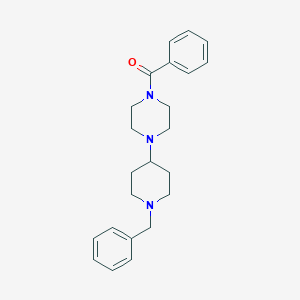
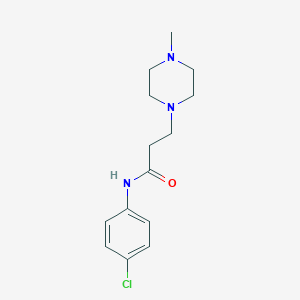
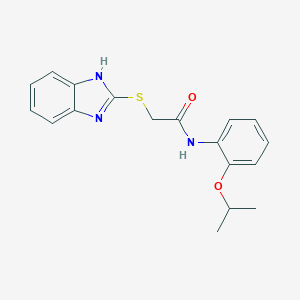
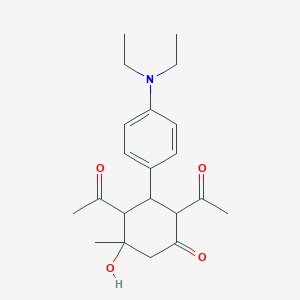
![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)
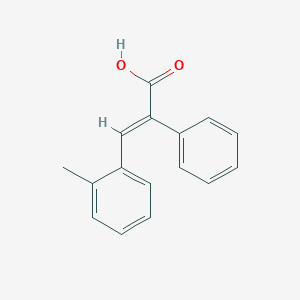
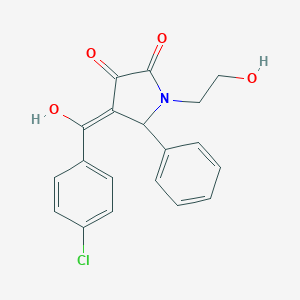
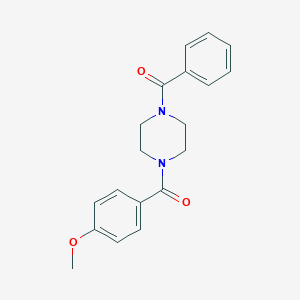
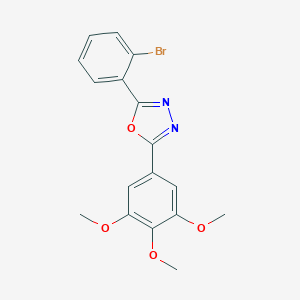
![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
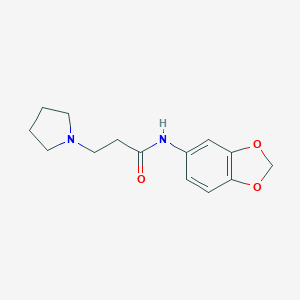
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)